Calcium 2-hydroxy-3-methylvalerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

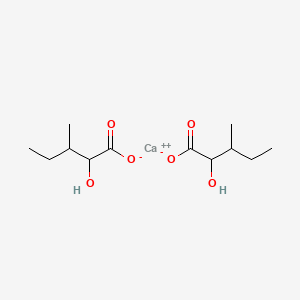

Calcium 2-hydroxy-3-methylvalerate is an organic compound with the molecular formula C12H22CaO6. It is a calcium salt of 2-hydroxy-3-methylvaleric acid, which is derived from the metabolism of branched-chain amino acids such as isoleucine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of calcium 2-hydroxy-3-methylvalerate typically involves the reaction of 2-hydroxy-3-methylvaleric acid with calcium hydroxide or calcium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient filtration systems to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium 2-hydroxy-3-methylvalerate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Calcium 2-hydroxy-3-methylvalerate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It is studied for its role in the metabolism of branched-chain amino acids.

Medicine: It has potential therapeutic applications in treating metabolic disorders.

Industry: It is used in the production of biodegradable plastics and other materials

Wirkmechanismus

The mechanism of action of calcium 2-hydroxy-3-methylvalerate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in the metabolism of branched-chain amino acids, leading to the production of energy and other metabolites. The compound also plays a role in calcium signaling pathways, which are crucial for various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-3-methylvaleric acid: A precursor in the synthesis of calcium 2-hydroxy-3-methylvalerate.

2-Methyl-3-hydroxyvaleric acid: Another branched-chain fatty acid with similar properties.

Uniqueness

This compound is unique due to its calcium salt form, which enhances its solubility and bioavailability compared to its parent acid. This makes it more suitable for various applications in medicine and industry .

Biologische Aktivität

Calcium 2-hydroxy-3-methylvalerate, also known as calcium 2-hydroxyisovalerate, is a compound derived from the metabolism of branched-chain amino acids, particularly L-isoleucine. Its biological activity has garnered attention due to its implications in various metabolic pathways and potential therapeutic applications. This article explores the compound's biological activity, biochemical interactions, and relevant research findings.

This compound is characterized by its structure, which includes a hydroxyl group and a methyl group attached to a valeric acid backbone. This configuration allows it to participate in various biochemical reactions, particularly those involving dehydrogenases.

Biochemical Activity

-

Metabolism and Enzymatic Reactions :

- This compound is metabolized by lactate dehydrogenase D (mLDHD), which catalyzes its conversion into 2-keto-3-methylvalerate. This reaction is crucial for maintaining metabolic homeostasis in tissues with high metabolic rates, such as muscle and liver .

- The enzyme exhibits optimal activity in the presence of manganese ions (Mn²⁺) and shows varying degrees of activity with other divalent cations .

-

Comparative Enzymatic Efficiency :

- Studies indicate that mLDHD displays significantly increased catalytic efficiencies for D-2-hydroxyisovalerate and D-2-hydroxyisocaproate compared to D-lactate, suggesting that this compound may play a role in energy metabolism under certain physiological conditions .

- The compound's interaction with mLDHD highlights its potential role in metabolic disorders where branched-chain amino acid metabolism is disrupted.

Clinical Implications

This compound has been implicated in several metabolic diseases:

- Maple Syrup Urine Disease (MSUD) : Elevated levels of this compound have been observed in patients with MSUD, a disorder characterized by an inability to metabolize branched-chain amino acids effectively. This leads to neurological dysfunction and other systemic issues .

- Phenylketonuria (PKU) : Similar metabolic disturbances are noted in patients with PKU, where this compound acts as a biomarker for metabolic derangements .

Case Studies

-

Metabolic Profiles :

- A study examining the urine and plasma of patients with LDHD mutations found significantly elevated concentrations of D-lactate and various hydroxyacids, including this compound. This suggests that loss-of-function mutations in LDHD contribute to the accumulation of these metabolites, potentially leading to clinical symptoms associated with metabolic dysregulation .

-

Therapeutic Potential :

- Research indicates that supplementation with this compound could ameliorate some symptoms associated with metabolic disorders by enhancing the efficiency of metabolic pathways involving branched-chain amino acids.

Data Tables

| Compound | Enzymatic Activity | Clinical Significance |

|---|---|---|

| This compound | High with mLDHD | Elevated in MSUD and PKU patients |

| D-Lactate | Baseline | Common metabolite; involved in lactic acidosis |

| D-2-Hydroxyisovalerate | Increased | Biomarker for branched-chain amino acid metabolism |

Eigenschaften

CAS-Nummer |

93778-32-6 |

|---|---|

Molekularformel |

C12H22CaO6 |

Molekulargewicht |

302.38 g/mol |

IUPAC-Name |

calcium;2-hydroxy-3-methylpentanoate |

InChI |

InChI=1S/2C6H12O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4-5,7H,3H2,1-2H3,(H,8,9);/q;;+2/p-2 |

InChI-Schlüssel |

LISYOSJUJNUSPU-UHFFFAOYSA-L |

Kanonische SMILES |

CCC(C)C(C(=O)[O-])O.CCC(C)C(C(=O)[O-])O.[Ca+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.